N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
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Overview
Description
N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both hydroxy and methoxy groups in the phenyl rings suggests potential biological activity and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyaniline and 4-methoxybenzenesulfonyl chloride.
Formation of Sulfonamide: The 2-hydroxyaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
N-(2-hydroxyphenyl)acetamide: A related compound with a similar structure but lacking the sulfonyl group.
Uniqueness
N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of both hydroxy and methoxy groups, which can enhance its biological activity and specificity. The combination of these functional groups with the sulfonamide moiety provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(11-16(20)17-14-5-3-4-6-15(14)19)24(21,22)13-9-7-12(23-2)8-10-13/h3-10,19H,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHQRODBAFETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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